N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-(4-tert-butylcyclohexyl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that combines a tert-butylcyclohexyl group, a fluorophenylmethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of the tert-butylcyclohexyl group: This can be achieved through the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation to form 4-tert-butylcyclohexyl acetate.
Introduction of the fluorophenylmethyl group: This step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine.
Coupling of the two intermediates: The final step involves the coupling of the tert-butylcyclohexyl acetate with 4-[(4-fluorophenyl)methyl]piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylcyclohexyl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have activity as a pharmaceutical agent, particularly in targeting neurological pathways.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study the interactions of piperazine derivatives with biological systems.
Mechanism of Action
The mechanism by which N-(4-tert-butylcyclohexyl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide exerts its effects is likely related to its interaction with specific molecular targets. The piperazine ring is known to interact with various neurotransmitter receptors, suggesting potential activity in the central nervous system. The fluorophenyl group may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylcyclohexyl)acetamide: Lacks the fluorophenylmethyl and piperazine groups, making it less complex.
4-tert-butylcyclohexyl acetate: Similar in structure but lacks the piperazine and fluorophenylmethyl groups.
4-[(4-fluorophenyl)methyl]piperazine: Contains the piperazine and fluorophenylmethyl groups but lacks the tert-butylcyclohexyl group.
Uniqueness
N-(4-tert-butylcyclohexyl)-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36FN3O/c1-23(2,3)19-6-10-21(11-7-19)25-22(28)17-27-14-12-26(13-15-27)16-18-4-8-20(24)9-5-18/h4-5,8-9,19,21H,6-7,10-17H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWACNPBYYLUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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